3-Acetyloxy-5-chloroindole
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Description
3-Acetyloxy-5-chloroindole, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Acetyloxy-5-chloroindole, also known as (5-chloro-1H-indol-3-yl) acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets. For instance, indole derivatives have shown inhibitory activity against glycogen phosphorylase (GP), a key enzyme in glucose metabolism .
Mode of Action
Indole derivatives are known to mimic peptide structures and reversibly bind to enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . For example, they can stimulate the production of plant hormones like indole-3-acetic acid through the degradation of tryptophan . They also have the potential to activate plant immunity . Therefore, it’s plausible that this compound could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-Acetyloxy-5-chloroindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which makes it a valuable tool in biochemical research. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . Additionally, this compound has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell is essential for its ability to modulate specific biochemical pathways and cellular processes.
Properties
IUPAC Name |
(5-chloro-1H-indol-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSBGDLKMSHCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-00-2 |
Source
|
Record name | 5-chloro-1H-indol-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.